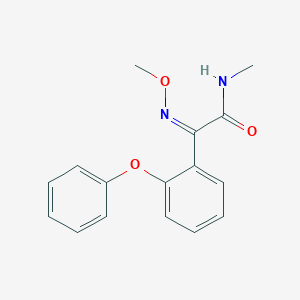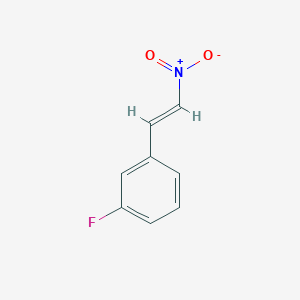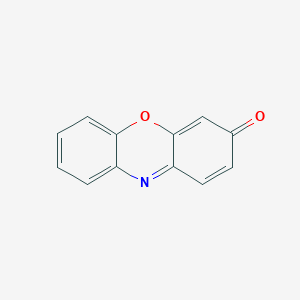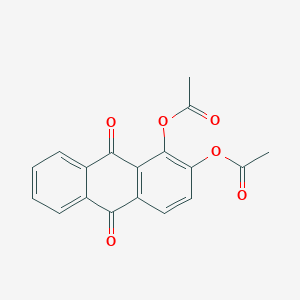
Iodotrimethylsilane
Übersicht
Beschreibung
Iodotrimethylsilane (TMSI) is a chemical reagent that has gained significant attention in organic synthesis due to its versatility and efficiency in promoting various chemical reactions. It is characterized by a hard acid (Me3Si) and soft base (I) bond, which confers a strong oxygenophilicity towards functional groups containing oxygen atoms such as ethers, esters, lactones, and acetals10.
Synthesis Analysis
The synthesis of iodotrimethylsilane can be achieved through the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile . Another method involves the reaction of hexamethyldisilane with iodine . These methods provide a straightforward approach to obtaining TMSI for use in various organic transformations.
Molecular Structure Analysis
The molecular structure of TMSI consists of a silicon atom bonded to three methyl groups and one iodine atom. This structure is responsible for its reactivity and selectivity in chemical reactions. The hard acid part of the molecule (Me3Si) interacts strongly with oxygen-containing functional groups, while the soft base (I) can participate in various nucleophilic substitution reactions10.
Chemical Reactions Analysis
Iodotrimethylsilane has been employed in a wide range of chemical reactions. It promotes the 1,4-addition of copper acetylides to alpha,beta-unsaturated ketones and aldehydes, yielding silyl enol ethers of beta-acetylido carbonyl compounds . TMSI is also used in the selective reduction of benzylic alcohols to toluenes, leaving other sensitive functional groups unaffected . Furthermore, it catalyzes a Biginelli-like cyclocondensation reaction at room temperature, leading to the formation of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones . In the synthesis of tetrahydropyranones, TMSI induces a highly diastereoselective tandem Knoevenagel–Michael reaction . Additionally, it has been found to efficiently convert allyl and benzyl phosphotriesters into the corresponding iodides and catalyze the aminomethylation of silyl enol ethers . TMSI is also used for the deoxygenation of various functional groups, such as the conversion of ketals to ketones and alcohols to iodides , and for the dealkylation of phosphate and phosphonate esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodotrimethylsilane contribute to its effectiveness as a reagent in organic synthesis. Its strong oxygenophilicity allows it to interact with a variety of oxygen-containing functional groups, facilitating the cleavage and transformation of these groups under mild conditions. The reagent's selectivity is also notable, as it can be used to selectively reduce or transform specific functional groups without affecting others in the same molecule 10.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Field : Organic Chemistry
- Application : Iodotrimethylsilane is used for the introduction of the trimethylsilyl group in organic synthesis . This process involves the addition of a trimethylsilyl group to an organic compound, which can improve the compound’s stability and reactivity .
- Results : The result of this process is a new organic compound that contains a trimethylsilyl group. This can enhance the compound’s properties and make it more useful for further chemical reactions .
Gas Chromatography Analysis
- Field : Analytical Chemistry
- Application : Iodotrimethylsilane is also useful for gas chromatography analysis by converting alcohol into a silyl ether derivative, thereby making it more volatile than the original molecule . This can improve the sensitivity and accuracy of gas chromatography analysis .
- Method : In this application, a sample containing alcohol is treated with Iodotrimethylsilane. This converts the alcohol into a silyl ether derivative, which is more volatile and can be more easily analyzed using gas chromatography .
- Results : The result of this process is a gas chromatography analysis that is more sensitive and accurate. This can provide more detailed and reliable information about the composition of the sample .
Nucleosidation Procedure
- Field : Nucleic Acids Research
- Application : Iodotrimethylsilane is used in the nucleosidation procedure . It introduces iodine atoms into nucleosides, creating modified nucleosides for biomedical research and drug development .
- Method : The compound 1-0-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (I) is reacted with iodotrimethylsilane (II) and the product, the glycosyl iodide, is coupled with silylated uracil, silylated Cytosine, and chloromercuri-N-benzoyl-adenine to afford various products .
- Results : The results include 1- (2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) uracil (III; 89%), 1- (2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-4-acetamido-2 (1H)-pyrimidinone (IVb; 81%), and adenosine (Vb; 49%) .
Reductive Cleavage of Heteroaryl C-Halogen Bonds
- Field : Organic Synthesis
- Application : Iodotrimethylsilane plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds . This is a significant reaction in organic synthesis, allowing for the synthesis of complex organic molecules .
- Method : Iodotrimethylsilane acts as a powerful reducing agent in this reaction, facilitating the cleavage of the C-halogen bond and providing various synthetic advantages . When ITMS is used in the presence of a suitable catalyst or base, it can selectively reduce the C-halogen bond in heteroaryl compounds while leaving other functional groups intact .
- Results : The reductive cleavage of heteroaryl C-halogen bonds using ITMS enables the preparation of heteroaryl organometallics, which can serve as versatile intermediates for further synthetic transformations .
Dealkylation of Ethers and Esters
- Field : Organic Synthesis
- Application : Iodotrimethylsilane is used in the dealkylation of ethers and esters to form alcohols or carboxylic acids . This is a significant reaction in organic synthesis, allowing for the synthesis of complex organic molecules .
- Method : The compound is reacted with ethers or esters in the presence of a suitable catalyst or base . This leads to the cleavage of the ether or ester bond and the formation of alcohols or carboxylic acids .
- Results : The result of this process is the formation of alcohols or carboxylic acids from ethers or esters . This can provide valuable building blocks for further synthetic transformations .
Reduction of Benzylic Alcohols
- Field : Organic Synthesis
- Application : Iodotrimethylsilane, generated in situ from chlorotrimethylsilane and sodium iodide in acetonitrile, selectively reduces moderately electron deficient benzylic alcohols to the analogous toluenes .
- Method : The reaction of primary and secondary methyl ethers with iodotrimethylsilane in chloroform or acetonitrile at 25–60°C for 2–64 hours affords the corresponding trimethylsilyl ethers in high yield .
- Results : The alcohols may be liberated from the trimethylsiyl ethers by methanolysis .
Safety And Hazards
Zukünftige Richtungen
Iodotrimethylsilane has been used as a reactive ligand for surface etching and passivation of perovskite nanocrystals toward efficient pure-red to deep-red LEDs . This represents the first demonstration of a chemically reactive ligand strategy that applies to different systems and works effectively in red PeLEDs spanning emission from pure-red to deep-red .
Eigenschaften
IUPAC Name |
iodo(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRZQMIRAZTJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065997 | |
| Record name | Silane, iodotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Iodotrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iodotrimethylsilane | |
CAS RN |
16029-98-4 | |
| Record name | Trimethylsilyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16029-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016029984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, iodotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, iodotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iodotrimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A65KRZ6NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)



